Spacer Arm Length: BM-PEG3 (17.8 Å) Provides 21% Greater Reach Than BM-PEG2 (14.7 Å) and 37% More Than BMH (13.0 Å) — Enabling Distance-Dependent Protein Crosslinking
BM-PEG3 possesses the longest spacer arm (17.8 Å) among the non-cleavable, PEG-based bismaleimide crosslinkers in the Thermo Fisher Pierce product line . Direct comparison with its closest commercial analog BM-PEG2 (14.7 Å) shows a 3.1 Å (21%) longer reach, and versus the hydrocarbon-spacer BMH (13.0 Å) a 4.8 Å (37%) advantage . Among the full bismaleimide panel (BMOE 8.0 Å, BMDB 10.2 Å, BMB 10.9 Å, BMH 13.0 Å, DTME 13.3 Å, BM(PEG)₂ 14.7 Å, BM(PEG)₃ 17.8 Å), BM-PEG3 provides the greatest spanning distance by a margin of 3.1 Å over the next-longest PEG variant [1]. In the structure determination of DNA mismatch repair complexes, increasing crosslinker length from 8 Å (BMOE) to 17.8 Å (BM(PEG)₃) was explicitly evaluated; the longer spacer of BM(PEG)₃ enabled capture of distinct conformational states not accessible with shorter crosslinkers [2].
| Evidence Dimension | Spacer arm length (Å) between maleimide reactive groups |
|---|---|
| Target Compound Data | 17.8 Å (BM-PEG3 / BM(PEG)₃; 3-unit PEG spacer; MW 352.34) |
| Comparator Or Baseline | BM(PEG)₂: 14.7 Å (2-unit PEG); BMH: 13.0 Å (hexane); BMOE: 8.0 Å (ethane); DTME: 13.3 Å (disulfide); BMB: 10.9 Å; BMDB: 10.2 Å |
| Quantified Difference | +3.1 Å (+21%) vs. BM(PEG)₂; +4.8 Å (+37%) vs. BMH; +9.8 Å (+122%) vs. BMOE |
| Conditions | Manufacturer-specified spacer arm lengths; Thermo Fisher Pierce bismaleimide crosslinker product line (Catalog Nos. 22337, 22336, 22330, 22323, 22332, 22331, 22335) |
Why This Matters
The 17.8 Å spacer defines the maximum crosslinkable Cβ–Cβ distance in sulfhydryl-bearing protein sites; selecting BM-PEG3 over BM-PEG2 or BMH can determine whether a protein–protein interaction or oligomeric state is captured at all, directly impacting experimental conclusions in structural biology.
- [1] Green NS, Reisler E, Houk KN. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10:1293–1304. DOI: 10.1110/ps.51201. View Source
- [2] Bruekner S. (2024). Structure and Function of DNA Mismatch Repair Complexes. PhD Thesis, Erasmus University Rotterdam. 'Increasing the length of the crosslinker from 8 Å to 17.8 Å by switching to BM(PEG)₃ did not improve the overall crosslinking yield' — indicating differential conformational capture. View Source
